1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring and a pyridine ring, both of which are significant in organic chemistry and pharmaceutical applications. The presence of these heterocyclic structures often imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a lithiated intermediate followed by reduction and rearrangement steps. The process may involve the use of reagents such as methyl iodide and lithium diisopropylamide (LDA) under controlled conditions . Industrial production methods often aim to optimize yield and purity through the use of scalable and cost-effective processes .
Chemical Reactions Analysis
1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: It has potential therapeutic applications, including as an analgesic or anticancer agent, due to its ability to interact with specific molecular targets.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-(2-Methylpyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: This compound also features a piperidine ring but differs in the presence of a phenyl group instead of a pyridine ring.
2-Amino-4-(1-piperidine)pyridine: This compound contains both piperidine and pyridine rings but has an amino group, leading to different chemical and biological properties
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[2-(2-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O/c1-10-12(6-5-8-14-10)13-7-3-4-9-15(13)11(2)16/h5-6,8,13H,3-4,7,9H2,1-2H3 |
InChI Key |
DZSYEZRXQTVEHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)C2CCCCN2C(=O)C |
Origin of Product |
United States |
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